molecular formula C9H7NO3 B3030898 Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- CAS No. 102268-23-5

Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Cat. No. B3030898
CAS RN: 102268-23-5
M. Wt: 177.16 g/mol
InChI Key: BARJVHBYULOJMR-UHFFFAOYSA-N
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Description

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” is a chemical compound with the molecular formula C9H7NO3 . It is also known as 3-ethylfuro[3,4-b]pyridine-5,7-dione .


Molecular Structure Analysis

The molecular structure of “Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” can be represented by the InChI string: InChI=1S/C9H7NO3/c1-2-5-3-6-7 (10-4-5)9 (12)13-8 (6)11/h3-4H,2H2,1H3 . The compound has a molecular weight of 177.16 g/mol .


Physical And Chemical Properties Analysis

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” has a molecular weight of 177.16 g/mol . It has a computed XLogP3-AA value of 1.4, which indicates its lipophilicity . The compound has zero hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Chemical Scaffold and Biological Activity

Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-, is a derivative of pyrrolopyrrole and pyridine, which are significant in drug discovery due to their versatile scaffolding and biological activities. Pyrrolidine rings, including derivatives like pyrrolizines and pyrrolidine-2,5-diones, are extensively used in medicinal chemistry to obtain compounds for treating human diseases. Their saturation allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increased three-dimensional coverage due to non-planarity, which is beneficial in designing drugs with specific target selectivity (Li Petri et al., 2021).

Synthetic Pathways and Applications

The pyranopyrimidine core, closely related to the pyridine structure, is crucial for medicinal and pharmaceutical industries because of its broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine derivatives is facilitated by various hybrid catalysts, underscoring the importance of these structures in developing new medicinal compounds (Parmar et al., 2023).

Optical Properties and Applications in Electronics

Diketopyrrolopyrroles, including the pyridine-5,7-dione structure, are widely used dyes with applications ranging from high-quality pigments to electronic devices like field-effect transistors and solar cells. Their extensive utility is attributed to their straightforward synthesis, good stability, and high fluorescence quantum yield, making them attractive for future technological applications (Grzybowski & Gryko, 2015).

Role in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, akin to the furo[3,4-b]pyridine structure, demonstrates versatility in interacting with kinases through multiple binding modes. This adaptability has led to its widespread use in kinase inhibitor patents, highlighting its potential in therapeutic applications (Wenglowsky, 2013).

Agrochemical Applications

Pyridine-based compounds, including furo[3,4-b]pyridine derivatives, play a crucial role as agrochemicals, serving as fungicides, insecticides, and herbicides. The need for new methods to enhance the efficiency of discovering novel lead compounds in agrochemical research emphasizes the significance of these chemical structures (Guan et al., 2016).

Future Directions

“Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-” and related compounds could potentially be used in the development of new drugs. For instance, 3,5-disubstituted furo[3,2-b]pyridines have shown potential as highly selective inhibitors of cdc-like kinases (CLKs), which could be useful in the treatment of various diseases .

properties

IUPAC Name

3-ethylfuro[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-5-3-6-7(10-4-5)9(12)13-8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJVHBYULOJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)OC2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448354
Record name Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

CAS RN

102268-23-5
Record name Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the above carboxylic acid (3.0 g, 15.37 mmol) and acetic anhydride (15 ml) is heated until the acid is dissolved. The mixture is then concentrated under vacuum, and the residue is dissolved in ether, stirred, filtered, concentrated and dried to give 5-ethyl-2,3-pyridinedicarboxylic anhydride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Reactant of Route 2
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Reactant of Route 3
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Reactant of Route 4
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Reactant of Route 5
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Reactant of Route 6
Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

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